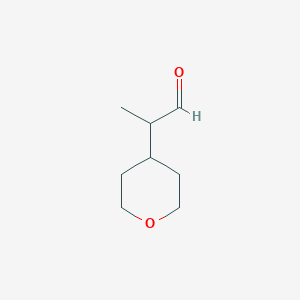

2-(Oxan-4-yl)propanal

Description

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

2-(oxan-4-yl)propanal |

InChI |

InChI=1S/C8H14O2/c1-7(6-9)8-2-4-10-5-3-8/h6-8H,2-5H2,1H3 |

InChI Key |

PVDKDQFFDBUGDG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=O)C1CCOCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-4-yl)propanal typically involves the following steps:

Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol or by using an epoxide opening reaction.

Attachment of the Propanal Group: The propanal group can be introduced via an aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(Oxan-4-yl)propanal may involve:

Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants into a reactor and collecting the product.

Catalytic Processes: The use of catalysts can enhance the reaction rates and selectivity, making the process more economical and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-yl)propanal can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The oxane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the desired product.

Major Products Formed

Oxidation: 2-(Oxan-4-yl)propanoic acid.

Reduction: 2-(Oxan-4-yl)propanol.

Substitution: Various substituted oxane derivatives, depending on the substituent introduced.

Scientific Research Applications

2-(Oxan-4-yl)propanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Oxan-4-yl)propanal depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxane ring and the aldehyde group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 2-(oxan-4-yl)propanal with three structurally related aldehydes:

Key Research Findings

Reactivity and Stability

- 3-(Oxan-4-yl)propanal : The linear aldehyde structure allows for efficient nucleophilic additions, while the oxane ring stabilizes the molecule via intramolecular hydrogen bonding. Computational studies suggest moderate polarity (LogP ~3.99), favoring solubility in organic solvents .

- 2-Methyl-2-(oxan-4-yl)propanal : The branched structure sterically hinders the aldehyde group, reducing reactivity toward nucleophiles. This property makes it suitable for slow-release fragrance formulations .

- Atmospheric Behavior : Propanal derivatives (e.g., unsubstituted propanal) exhibit distinct atmospheric lifetimes compared to ketones like acetone. Propanal’s shorter lifetime (~hours) is attributed to rapid oxidation, whereas acetone persists longer due to slower degradation .

Biological Activity

2-(Oxan-4-yl)propanal, also known as a tetrahydrofuran derivative, is a compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHO

- CAS Number : Not specifically listed in the search results but can be derived from its structure.

- Molecular Weight : Approximately 98.14 g/mol.

Biological Activity

The biological activity of 2-(Oxan-4-yl)propanal has been investigated in various studies, particularly focusing on its interaction with biological systems.

The compound is believed to exert its biological effects through:

- Enzyme Interaction : Potential inhibition or modulation of specific enzymes involved in metabolic pathways.

- Cellular Pathways : Influence on signaling pathways that regulate cellular functions such as apoptosis and proliferation.

Case Studies and Experimental Data

-

Inhibition Studies :

- In vitro assays have demonstrated that 2-(Oxan-4-yl)propanal can inhibit certain phospholipases, which are crucial for lipid metabolism and cell signaling. For example, a study showed that compounds with similar structures can inhibit lysosomal phospholipase A2 (LPLA2), suggesting a potential for 2-(Oxan-4-yl)propanal to exhibit similar activity .

- Toxicity Assessments :

- Pharmacological Applications :

Data Tables

Q & A

Q. How can computational tools (e.g., molecular docking) predict the bioactivity of 2-(Oxan-4-yl)propanal derivatives?

- Molecular docking studies using software like AutoDock Vina can simulate interactions between 2-(Oxan-4-yl)propanal and protein targets (e.g., kinases). Validated with experimental data from analogs like 2-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid, these models prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.